molecular formula C8H12N2O B15076195 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one CAS No. 1784-72-1

1,5-Diazabicyclo[4.4.0]dec-5-en-10-one

Cat. No.: B15076195
CAS No.: 1784-72-1
M. Wt: 152.19 g/mol
InChI Key: SENZWMNCHJFUGV-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[4.4.0]dec-5-en-10-one: is a bicyclic amidine compound known for its strong basicity and catalytic properties. It is widely used in organic synthesis due to its ability to facilitate various chemical reactions, such as Michael additions and aldol condensations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. The synthesis typically involves the use of strong bases and specific reaction conditions to achieve the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is widely used as a catalyst in organic synthesis. It facilitates reactions such as Michael additions, aldol condensations, and Friedel-Crafts acylation .

Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays .

Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its strong basicity and catalytic properties make it valuable in drug development .

Industry: The compound is used in industrial processes for the production of fine chemicals and specialty materials. It serves as a catalyst in various chemical manufacturing processes, contributing to the efficiency and selectivity of reactions .

Mechanism of Action

Mechanism of Action: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one exerts its effects through its strong basicity and nucleophilicity. It can deprotonate acidic substrates, facilitating various chemical transformations. The compound’s bicyclic structure allows it to stabilize reaction intermediates, enhancing the efficiency of catalytic processes .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including carbonyl compounds, carboxylic acids, and other electrophiles. It participates in pathways involving nucleophilic addition, elimination, and substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1,5-Diazabicyclo[4.4.0]dec-5-en-10-one is unique due to its specific bicyclic structure, which provides a balance of basicity and nucleophilicity. This makes it highly effective in catalyzing a wide range of chemical reactions, distinguishing it from other similar compounds .

Properties

CAS No.

1784-72-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,3,4,7,8,9-hexahydropyrido[1,2-a]pyrimidin-6-one

InChI

InChI=1S/C8H12N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1-6H2

InChI Key

SENZWMNCHJFUGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NCCCN2C(=O)C1

Origin of Product

United States

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